molecular formula C18H30O4 B1234957 (9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate

(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate

Cat. No.: B1234957
M. Wt: 310.4 g/mol
InChI Key: VWKNCZXDXPBMJN-SEACIKGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate is a lipid.

Scientific Research Applications

Bioactive Compounds Isolation and Characterization

Research into the isolation and characterization of bioactive compounds from natural sources has identified various monohydroxy-substituted polyunsaturated fatty acids with unique structures. For instance, studies on the Swertia japonica plant revealed fourteen such compounds, expanding the understanding of the chemical diversity and potential biological activities of these molecules (Kikuchi, Yaoita, & Kikuchi, 2008).

Synthesis and Biological Functions

The synthesis of specific hydroxyoctadeca-trienoic acids, such as mayolene-16 and mayolene-18, has been achieved through a tandem Wittig approach. These compounds serve as larval defensive lipids in the European cabbage butterfly, signifying their role in natural defense mechanisms (Weibel, Shevy, Schroeder, & Meinwald, 2002).

Chemical Synthesis and Industrial Applications

Efficient chemical synthesis methods have been developed for compounds structurally related to (9Z,12Z,15Z)-octadecatrienoic acid, such as nonadecatriene, which are significant components of sex pheromones and attractants in lepidopterous insect pests. These advancements in chemical synthesis are crucial for applications in agriculture and pest control (Wang & Zhang, 2007).

Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(7R,8S,9Z,12Z,15Z)-7,8-dihydroxyoctadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h3-4,6-7,10,13,16-17,19-20H,2,5,8-9,11-12,14-15H2,1H3,(H,21,22)/b4-3-,7-6-,13-10-/t16-,17+/m0/s1

InChI Key

VWKNCZXDXPBMJN-SEACIKGESA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\[C@@H]([C@@H](CCCCCC(=O)O)O)O

SMILES

CCC=CCC=CCC=CC(C(CCCCCC(=O)O)O)O

Canonical SMILES

CCC=CCC=CCC=CC(C(CCCCCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate
Reactant of Route 2
(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate
Reactant of Route 3
(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate
Reactant of Route 4
(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate
Reactant of Route 5
(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate
Reactant of Route 6
(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate

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